B1193508 SHP-141

SHP-141

Numéro de catalogue B1193508
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SHP-141 is a topical formulation containing the histone deacetylase (HDAC) inhibitor with potential antineoplastic activity. Upon cutaneous administration, SHP-141 selectively binds to and inhibits HDAC, resulting in an accumulation of highly acetylated histones in the skin (dermis and epidermis), the induction of chromatin remodeling, and the selective transcription of tumor suppressor genes. These events may result in the inhibition of tumor cell division and the induction of tumor cell apoptosis. HDACs, upregulated in many tumor cell types, are a family of metalloenzymes responsible for the deacetylation of chromatin histone proteins. Topical administration of SHP-141 allows for high concentrations of this agent locally while minimizing systemic toxicity. (last updated: 1/15/2016).

Applications De Recherche Scientifique

1. Process Development and Synthesis

SHP-141, a hydroxamic acid-based inhibitor of histone deacetylase enzymes, has been developed for the treatment of cutaneous T-cell lymphoma. The original synthesis involved five steps starting with suberic acid monomethyl ester. An alternative two-step process using suberic acid and methyl paraben has been developed to avoid prolonged metal scavenger treatment and potential self-condensation issues. This method successfully produced multiple kilograms of SHP-141 for clinical use, highlighting its scalability and manufacturing efficiency (Deng et al., 2016).

2. Interaction with Androgen Receptor

Research has shown that miR-141, which is upregulated in prostate cancer, interacts with the small heterodimer partner (SHP) protein. This interaction affects the transcriptional activity of the androgen receptor, suggesting a role for SHP in the molecular mechanisms of prostate cancer progression (Xiao et al., 2012).

3. Application in Heat and Mass Transfer Devices

Sorption heat pipe (SHP) technology, combining heat and mass transfer in conventional heat pipes with sorption phenomena, demonstrates potential applications in both space and ground-based systems. This technology offers advantages like insensitivity to acceleration and the potential for use as cryogenic coolers or fluid storage systems (Vasiliev, 2005).

4. Role in Nuclear Hormone Receptor Signaling

SHP has been identified as an orphan member of the nuclear hormone receptor superfamily. It lacks the conserved DNA binding domain but interacts with several receptors, including retinoid and thyroid hormone receptors. SHP functions as a negative regulator in receptor-dependent signaling pathways, highlighting its potential therapeutic applications in conditions involving these pathways (Seol et al., 1996).

5. Therapeutic Implications in Hepatocellular Carcinoma

Research on small heterodimer partner (SHP) has uncovered its role as a nuclear orphan receptor without endogenous ligands, crucial in inhibiting liver cancer. A study identified 5-(diethylsulfamoyl)-3-hydroxynaphthalene-2-carboxylic acid (DSHN) as a novel activator of SHP, offering therapeutic perspectives for future studies to inhibit hepatocellular carcinoma (HCC) metastasis by blocking Ccl2 signaling (Yang et al., 2016).

6. SHP in Metabolic Diseases

SHP, as an atypical nuclear receptor, plays a regulatory role in cholesterol, lipid, and glucose metabolism. It has been suggested as a major target for therapeutic intervention in metabolic and fibrotic diseases, including metabolic syndrome and its complications. The review suggests the need for further research to develop more efficacious SHP ligands for pharmaceutical applications in liver cancer and several metabolic diseases (Kim et al., 2010).

7. SHP in Inflammatory Signaling

SHP acts as an intrinsic negative regulator in Toll-like receptor-triggered inflammatory responses. SHP-deficient mice were more susceptible to endotoxin-induced sepsis, indicating its role in modulating immune responses. This finding identifies SHP as a key factor in the regulation of TLR signaling and potential therapeutic target in inflammation-related conditions (Yuk et al., 2011).

Propriétés

Nom du produit

SHP-141

Nom IUPAC

Unknown

SMILES

Unknown

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

SHP-141;  SHP 141;  SHP141.

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.